molecular formula C10H9ClN4S B1531446 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 2055790-17-3

1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1531446
CAS No.: 2055790-17-3
M. Wt: 252.72 g/mol
InChI Key: VRZXDSXQEWWMDW-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They are found in various natural compounds and have a wide range of applications due to their pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole structure involves a benzene ring fused to a thiazole ring . The exact molecular structure of “1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of benzothiazoles can vary depending on the specific compound and the conditions. For example, 2-aminobenzenethiol can react with various electrophiles to form benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on the specific compound. For example, some benzothiazoles are solids at room temperature .

Scientific Research Applications

Synthesis and Characterization

The compound is used in the synthesis and characterization of pyrazole derivatives, highlighting its utility in generating novel compounds with potential antitumor, antifungal, and antibacterial properties. The structural elucidation of these compounds through various spectroscopic and crystallographic techniques confirms the compound's role in the development of new pharmacophores (Titi et al., 2020).

Antimicrobial and Antioxidant Activities

Benzothiazoles and pyrazoles, including 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibit potent activity against various microbial strains, underscoring their potential in antimicrobial research (Raparla et al., 2013).

Anti-inflammatory and Antitumor Agents

The compound is a precursor in the synthesis of novel benzothiazole derivatives with significant anti-inflammatory and antitumor activities. These derivatives have shown promising results in vitro and in vivo, indicating the compound's contribution to cancer and inflammation research (Yoshida et al., 2005).

Chemotherapeutic Potential

Novel 2-(4-aminophenyl)benzothiazoles, including derivatives of this compound, possess highly selective and potent antitumor properties. They are being explored for their chemotherapeutic potential, including their metabolism and bioactivation by cytochrome P450 enzymes, offering insights into their mode of action and therapeutic applications (Bradshaw et al., 2002).

Structural Diversity in Drug Discovery

The compound is instrumental in generating a structurally diverse library of compounds through alkylation and ring closure reactions. This diversity is crucial for discovering novel drug candidates with varied biological activities, demonstrating the compound's versatility in medicinal chemistry (Roman, 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards of benzothiazoles can vary depending on the specific compound. Some benzothiazoles may be harmful if swallowed or if they come into contact with the skin .

Future Directions

Benzothiazoles continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing new benzothiazole-based drugs .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S.ClH/c11-7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)15-10;/h1-6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZXDSXQEWWMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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